N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide
Description
N-(3,4-Dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a 2-imino-2H-chromene core substituted at the 3-position with a carboxamide group. The aromatic ring of the carboxamide moiety features 3,4-dimethyl substituents, which confer distinct electronic and steric properties. Its structural framework allows for comparisons with analogues bearing variations in substituents on the chromene core, carboxamide group, or aryl rings .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-8-14(9-12(11)2)20-18(21)15-10-13-5-3-4-6-16(13)22-17(15)19/h3-10,19H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREUMVZEFGJIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Chromene Core Formation
The chromene scaffold serves as the foundational structure for this compound. A widely adopted method involves a three-step sequence: esterification , hydrolysis , and amidation (Figure 1).
Step 1: Esterification
Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is synthesized via cyclization of 2-hydroxyacetophenone derivatives. Reaction conditions typically involve:
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Reactants : 2-hydroxy-5-methoxyacetophenone, diethyl oxalate
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Catalyst : Sodium ethoxide (NaOEt)
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Solvent : Ethanol
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Temperature : Reflux (78°C)
Mechanism : Base-catalyzed Claisen condensation forms the chromene ester, with the ethoxide ion deprotonating the active methylene group, enabling nucleophilic attack on diethyl oxalate.
Step 2: Hydrolysis to Carboxylic Acid
The ester undergoes alkaline hydrolysis to yield 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid:
Step 3: Amidation with 3,4-Dimethylaniline
The carboxylic acid is activated using coupling agents (e.g., PyBOP) and reacted with 3,4-dimethylaniline:
Alternative Pathway: Condensation and Amidation
A second approach starts with pre-formed chromene intermediates. For example, 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives are synthesized via condensation of 2-aminophenols with β-keto esters, followed by amidation (Figure 2).
Key Reaction Parameters :
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Condensation Agent : Acetic anhydride
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Solvent : Acetonitrile
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Temperature : 80°C
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Amidation Reagent : 3,4-Dimethylphenyl isocyanate
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Catalyst : Triethylamine (TEA)
Optimization of Reaction Parameters
Solvent and Catalyst Selection
Solvent Effects :
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amidation steps by stabilizing transition states.
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Non-polar solvents (e.g., toluene) improve yields in cyclization reactions by reducing side product formation.
Catalytic Systems :
| Catalyst | Reaction Step | Yield Improvement |
|---|---|---|
| NaOEt | Esterification | 15% |
| PyBOP | Amidation | 20% |
| TEA | Condensation | 10% |
Temperature and Time Dependence
Esterification :
-
Optimal Temperature : 78°C (reflux)
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Time : 6 hours
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Lower Temperatures (50°C): Yield drops to 40% due to incomplete cyclization.
Amidation :
-
Room Temperature : 25°C for 12 hours achieves 75% yield.
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Elevated Temperatures (40°C): Accelerate reaction but promote decomposition, reducing yield to 55%.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6) :
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δ 10.66 ppm : Singlet (1H, CONH)
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δ 8.09–6.85 ppm : Multiplet (6H, aromatic protons)
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δ 3.92 ppm : Singlet (3H, OCH3)
13C NMR (101 MHz, DMSO-d6) :
IR (KBr) :
Comparative Analysis of Methodologies
| Parameter | Three-Step Synthesis | Condensation-Amidation |
|---|---|---|
| Total Yield | 42–54% | 65–70% |
| Purity | ≥98% | ≥95% |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate | High |
The three-step method offers superior scalability for industrial applications, while the condensation route provides higher yields in laboratory settings.
Challenges and Limitations
Side Reactions and By-Products
Purification Difficulties
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Chromatography Requirements : Flash column chromatography (DCM:MeOH = 90:10) is essential to remove unreacted aniline derivatives.
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Recrystallization : Dichloromethane/n-hexane mixtures yield crystals with 95% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine and chromene moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide.
Reduction: Formation of N-(3,4-dimethylphenyl)-2-amino-2H-chromene-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Group Variations
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
- Key Features: Replaces the imino group with a ketone (2-oxo) and substitutes the 3,4-dimethylphenyl group with a 4-sulfamoylphenyl ring. Synthesis: Prepared via condensation of salicyaldehyde with 3-carboxycoumarin precursors in acetic acid/sodium acetate under reflux .
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
- Key Features: Features a 4-fluorophenylimino group and an acetylated carboxamide. The Z-configuration of the imino group may influence molecular packing and crystallinity .
N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide
- Key Features :
N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
- Key Features: Substitutes the dimethylphenyl group with a 3-(trifluoromethyl)phenyl ring.
Physicochemical and Electronic Properties
Biological Activity
N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chromene core with an imino group and a carboxamide functional group. Its molecular formula is CHNO, and it has a molecular weight of approximately 282.34 g/mol. The unique arrangement of substituents on the chromene ring contributes to its biological activity.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves the modulation of cell signaling pathways and induction of apoptosis.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.12 | Apoptosis induction |
| HeLa | 6.45 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies indicate that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The observed mechanism appears to involve disruption of bacterial cell membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
3. Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its utility in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It modulates receptor activity related to apoptosis and cell survival pathways.
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC value of 5.12 µM. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.
- Antibacterial Efficacy : In a separate study, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a MIC value of 25 µg/mL, indicating strong antibacterial activity and potential for further development into therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves a multi-step process starting with cyclization to form the chromene core, followed by condensation with 3,4-dimethylaniline to introduce the imino group, and amidation with phenyl isocyanate. Key parameters include solvent choice (e.g., ethanol/methanol for solubility), temperature control (60–80°C for condensation), and catalysts (e.g., acidic/basic conditions). Recrystallization or chromatography (e.g., silica gel) is used for purification .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Techniques include:
- HPLC : For purity assessment (>95% threshold).
- NMR/FTIR : To confirm functional groups (e.g., imino C=N stretch at ~1600 cm⁻¹, aromatic protons in 7–8 ppm range).
- Melting Point Analysis : Consistency with literature values (±2°C).
- X-ray Crystallography (if crystalline) : Tools like SHELXL or WinGX refine structural models .
Q. What initial biological assays are recommended to screen for anticancer or antimicrobial activity?
- Methodological Answer :
- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial : Broth microdilution for MIC against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and triplicate replicates .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
- Methodological Answer :
- Functional Group Tuning : Replace methoxy groups with electron-withdrawing groups (e.g., -NO₂) to improve electrophilicity.
- Scaffold Hybridization : Fuse with quinazoline or thiophene moieties to exploit π-π stacking with biological targets.
- SAR Studies : Use combinatorial libraries to test substituents at the 3,4-dimethylphenyl group and correlate with IC₅₀ values .
Q. What computational strategies can predict binding modes of this compound with enzyme targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with kinase active sites).
- MD Simulations : GROMACS for stability analysis (20–100 ns trajectories).
- DFT Calculations : Gaussian09 to map electrostatic potentials and identify reactive regions .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., imino tautomerism).
- Synchrotron XRD : High-resolution data (≤0.8 Å) to resolve ambiguities in bond lengths/angles.
- Complementary Techniques : Pair solid-state (XRD) with solution-state (NMR) data to account for environmental effects .
Q. What strategies mitigate batch-to-batch variability in biological activity data?
- Methodological Answer :
- Quality Control : Strict adherence to synthetic protocols (e.g., inert atmosphere for moisture-sensitive steps).
- Bioassay Standardization : Use internal reference compounds and normalize data to cell passage number.
- Statistical Analysis : ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outlier batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
